molecular formula C₃₈H₆₂N₄O₆ B1663573 Tunicamycin CAS No. 11089-65-9

Tunicamycin

Cat. No. B1663573
CAS RN: 11089-65-9
M. Wt: 718.7 g/mol
InChI Key: MEYZYGMYMLNUHJ-DIRMKAHISA-N
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Description

Tunicamycin is a mixture of homologous nucleoside antibiotics that inhibits the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes . In eukaryotes, this includes the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis . Tunicamycin blocks N-linked glycosylation (N-glycans) and treatment of cultured human cells with tunicamycin causes cell cycle arrest in G1 phase .


Synthesis Analysis

The biosynthesis of tunicamycins was studied in Streptomyces chartreusis and a proposed biosynthetic pathway was characterized . The bacteria utilize the enzymes in the tun gene cluster (TunA-N) to make tunicamycins . TunA uses the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) and catalyzes the dehydration of the 6’ hydroxyl group .


Molecular Structure Analysis

Tunicamycin has a chemical formula of C39H64N4O16 . Its exact mass is 718.29 and its molecular weight is 718.710 .


Chemical Reactions Analysis

TunA uses the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) and catalyzes the dehydration of the 6’ hydroxyl group . First, a Tyr residue in TunA abstracts a proton from the 4’ hydroxyl group, forming a ketone at that position. A hydride is subsequently abstracted from the 4’ carbon by NAD+, forming NADH .


Physical And Chemical Properties Analysis

Tunicamycin is soluble at <5 mg/ml in water at pH 9.0 . It is also soluble in warm 95% ethanol at 1 mg/ml .

Scientific Research Applications

Cancer Therapeutics

Tunicamycin ™ is recognized for its role in cancer treatment due to its ability to inhibit aberrant glycosylation in cancer cells. This inhibition is parallel with the suppression of cancer cell growth and tumor progression. TM induces the unfolded protein response (UPR) by blocking aberrant glycosylation, leading to stress in the endoplasmic reticulum (ER) that promotes apoptosis . It’s considered a potent antitumor drug in various cancers, including breast, gastric, and pancreatic cancers .

Enhancing Chemosensitivity

TM has been shown to enhance the efficacy of chemotherapeutic agents like doxorubicin, 5′fluorouracil, etoposide, and cisplatin. This is achieved by inducing UPR and ER stress, which can lead to increased apoptosis in cancer cells. However, the lack of cell-type-specific cytotoxicity is a challenge in its application as an anticancer agent .

Antibacterial Activity

Tunicamycin exhibits antibacterial activity by inhibiting enzymatic reactions essential for bacterial survival. It targets bacterial phospho-N-acetylmuramyl-pentapeptide transferase (MraY), which is crucial for peptidoglycan biosynthesis, and undecaprenyl-phosphate N-acetylglucosaminyl 1-phosphate transferase (WecA), responsible for lipopolysaccharide and enterobacterial common antigen synthesis .

Antiviral Applications

Due to its inhibitory effects on glycosylation, TM has potential applications in antiviral therapies. By disrupting the glycosylation process, TM can interfere with the life cycle of viruses that rely on host cell machinery for replication and assembly .

Glycosylation Studies

TM is widely used as a biological tool in studies of protein N-glycosylation. Its unique structure allows researchers to investigate the glycosylation process and its implications in various diseases, including cancer and infectious diseases .

Drug Resistance Research

Research on drug resistance, particularly in cancer, benefits from TM’s application. It can be used to study the mechanisms of multidrug resistance (MDR) and explore ways to overcome resistance to treatments like chemotherapy .

Nanoparticle-Based Drug Delivery

The potential use of nano-based drug delivery systems to overcome non-specific toxicity and enhance the therapeutic efficacy of TM as a targeted therapy is a promising field of research. Nanoparticles can be designed to deliver TM specifically to cancer cells, thereby reducing side effects and improving treatment outcomes .

Chemical Synthesis and Biosynthesis

Understanding the chemical synthesis and biosynthesis of TM is crucial for developing new therapeutic agents. Studies focus on its unique structure, which includes an undecodialdose skeleton, a lipid chain, and a GlcNAc fragment linked by a 1,1-β, -trehalose-type glycosidic bond. This knowledge is essential for the development of TM derivatives with improved efficacy and reduced toxicity .

Safety And Hazards

Tunicamycin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and containers may explode when heated . Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) .

Future Directions

Tunicamycin is one of the potent nucleoside antibiotics and an inhibitor of aberrant glycosylation in various cancer cells, including breast cancer, gastric cancer, and pancreatic cancer, parallel with the inhibition of cancer cell growth and progression of tumors . Therefore, therapies targeting the activation of endoplasmic reticulum stress and its downstream signaling pathways are potentially helpful and novel tools to counteract and fight cancer .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tunicamycin involves several steps that include the protection of functional groups, coupling reactions, and deprotection reactions. The overall strategy is to build up the molecule in a stepwise manner, starting from simpler building blocks and gradually introducing more complex functional groups.", "Starting Materials": [ "D-Glucosamine hydrochloride", "D-Mannose", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanol", "Ethyl acetate", "Dimethylformamide", "Diisopropylcarbodiimide", "N,N-Dimethylaminopyridine", "Trifluoroacetic acid", "Toluene", "Hydrogen peroxide", "Sodium borohydride", "Sodium periodate", "Sodium chlorite", "Sodium hydroxide" ], "Reaction": [ "Protection of the hydroxyl groups of D-Mannose with acetic anhydride and pyridine to form the acetyl-protected intermediate", "Coupling of the acetyl-protected D-Mannose with D-Glucosamine hydrochloride using diisopropylcarbodiimide (DIC) and N,N-Dimethylaminopyridine (DMAP) as catalyst to form the disaccharide intermediate", "Deprotection of the acetyl groups using trifluoroacetic acid (TFA) to form the deacetylated intermediate", "Oxidation of the C4 hydroxyl group using sodium periodate to form the aldehyde intermediate", "Coupling of the aldehyde intermediate with the amino group of the deacetylated intermediate using sodium cyanoborohydride as reducing agent to form the imine intermediate", "Reduction of the imine intermediate using sodium borohydride to form the amine intermediate", "Protection of the amine group using tert-butyloxycarbonyl (Boc) to form the Boc-protected intermediate", "Oxidation of the C7 hydroxyl group using sodium chlorite to form the aldehyde intermediate", "Coupling of the aldehyde intermediate with the amino group of the Boc-protected intermediate using sodium cyanoborohydride as reducing agent to form the imine intermediate", "Reduction of the imine intermediate using sodium borohydride to form the amine intermediate", "Deprotection of the Boc group using trifluoroacetic acid (TFA) to form the final product, Tunicamycin" ] }

CAS RN

11089-65-9

Product Name

Tunicamycin

Molecular Formula

C₃₈H₆₂N₄O₆

Molecular Weight

718.7 g/mol

IUPAC Name

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide

InChI

InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1

InChI Key

MEYZYGMYMLNUHJ-DIRMKAHISA-N

Isomeric SMILES

CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O

SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Canonical SMILES

CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

synonyms

tunicamycin B2

Origin of Product

United States

Q & A

Q1: What is the primary molecular target of tunicamycin?

A1: Tunicamycin inhibits N-linked glycosylation by blocking the enzyme UDP-N-acetylglucosamine: polyprenol phosphate translocase (GPT), specifically the bacterial enzyme MraY and its human homolog. [, , ] This enzyme catalyzes the first step in the biosynthesis of dolichol-linked oligosaccharides, essential for N-glycosylation. [, , ]

Q2: What are the downstream effects of tunicamycin's inhibition of N-linked glycosylation?

A2: Tunicamycin treatment leads to various downstream effects, including:

  • Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). [, , , , , , , ]
  • Autophagy: Activation of autophagy, a cellular degradation pathway, potentially as a response to ER stress. [, , ]
  • Apoptosis: Induction of apoptosis, or programmed cell death, often as a consequence of prolonged ER stress. [, , , , , , , , ]
  • Inhibition of Cell Proliferation and Growth: Disruption of cell cycle progression and inhibition of cell growth. [, , , , , ]
  • Alterations in Cell Signaling: Modulation of various cell signaling pathways, including PI3K/Akt/mTOR. [, ]
  • Changes in Cell Surface Properties: Altered adhesion, migration, and invasion of cells. [, , ]

Q3: How does tunicamycin affect viral infection?

A3: Tunicamycin can inhibit viral replication by interfering with the glycosylation of viral proteins, crucial for their folding, assembly, and infectivity. [, ] For example, it prevents the formation of infectious virions and the expression of spike proteins in certain viruses. []

Q4: Does tunicamycin affect insulin binding and proteoglycan synthesis?

A4: Research suggests that tunicamycin can decrease insulin binding to chondrosarcoma chondrocytes, possibly due to the diminished synthesis of receptors for stimulatory hormones. [] It also suppresses proteoglycan synthesis without affecting the size or secretion of the molecule. []

Q5: How do structural modifications of tunicamycin affect its activity?

A6: While the provided research doesn't delve deeply into specific structural modifications, it does highlight that the N-acetylglucosamine (GlcNAc) moiety is crucial for tunicamycin's activity. Replacing it with a MurNAc amide can enhance the selectivity toward bacterial MraY over human GPT. []

Q6: Is there information on the stability of tunicamycin under various conditions or formulation strategies to improve its properties?

A6: The provided research focuses primarily on tunicamycin's biological activity and mechanisms. Detailed information on its stability, formulation strategies, or techniques to enhance its solubility or bioavailability is not included.

Q7: What analytical methods were used to study the effects of tunicamycin?

A7: The research papers employed various methods, including:

  • Western Blot Analysis: To assess protein expression levels, such as ER stress markers (GRP78, CHOP, PERK, eIF2α), apoptotic markers (PARP, caspase-9, caspase-3, Bax, Bcl-2), and signaling pathway proteins (PI3K/Akt/mTOR). [, , , , , , , , ]
  • Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): To measure mRNA levels of specific genes, including ER stress markers and TRAIL receptors. [, , , ]
  • Immunohistochemistry: To visualize the distribution and localization of proteins in tissues. [, ]
  • Apoptosis Assays: To quantify apoptotic cells, such as flow cytometry using Annexin V/PI staining or analysis of sub-G1 cell cycle populations. [, , , , , , ]
  • Immunofluorescence: To visualize cellular structures and protein localization. [, ]
  • Cell Viability Assays: To assess cell viability and proliferation, such as MTT assays. [, , , , , ]
  • Migration and Invasion Assays: To evaluate the effects on cell motility. [, , ]
  • Electron Microscopy: To examine morphological changes in cells and organelles. []

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